molecular formula C12H15N3OS2 B5761960 N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea

N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea

Cat. No. B5761960
M. Wt: 281.4 g/mol
InChI Key: BCRJGHBBWYQALY-UHFFFAOYSA-N
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Description

N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea, also known as EBTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBTT is a thiourea derivative that has been synthesized using different methods, including the reaction of 6-ethoxy-2-mercaptobenzothiazole with N,N-dimethylthiourea.

Mechanism of Action

The mechanism of action of N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea is not well understood, but it is believed to be related to its ability to chelate metal ions. This compound has been shown to selectively bind to zinc and copper ions, leading to the inhibition of enzymes that require these ions as cofactors. This inhibition can lead to a reduction in inflammation and tumor growth, making this compound a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
This compound has been shown to possess significant anti-tumor and anti-inflammatory properties in various in vitro and in vivo studies. In one study, this compound was shown to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, this compound was shown to reduce inflammation in a mouse model of colitis. These effects are believed to be related to the ability of this compound to chelate metal ions and inhibit enzymes that require these ions as cofactors.

Advantages and Limitations for Lab Experiments

N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea has several advantages for lab experiments, including its ease of synthesis and purification, its high stability, and its ability to selectively bind to metal ions. However, this compound also has some limitations, including its low solubility in water, which can limit its use in biological assays, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea, including the development of new drugs based on its anti-tumor and anti-inflammatory properties, the synthesis of new materials using this compound as a building block, and the exploration of its potential applications in other scientific fields, including catalysis and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity and side effects.

Synthesis Methods

N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea can be synthesized using different methods, including the reaction of 6-ethoxy-2-mercaptobenzothiazole with N,N-dimethylthiourea in the presence of a base such as sodium hydroxide. The reaction leads to the formation of a yellow crystalline compound that is further purified using recrystallization. The purity of the synthesized compound can be determined using various analytical techniques, including melting point determination, UV-Vis spectroscopy, and NMR spectroscopy.

Scientific Research Applications

N'-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to possess significant anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions, including zinc and copper, in biological samples. In materials science, this compound has been used as a building block for the synthesis of new materials, including metal-organic frameworks.

properties

IUPAC Name

3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,1-dimethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS2/c1-4-16-8-5-6-9-10(7-8)18-11(13-9)14-12(17)15(2)3/h5-7H,4H2,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRJGHBBWYQALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=S)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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